![molecular formula C15H14FN5 B6443054 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine CAS No. 2640846-59-7](/img/structure/B6443054.png)

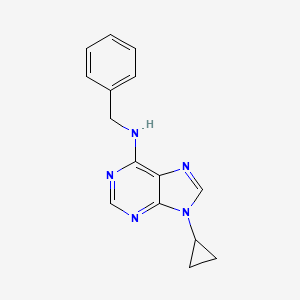

9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-Cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine is a synthetic molecule that belongs to the purine class of compounds. It is used in a variety of scientific research applications due to its unique properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine.

Wirkmechanismus

Target of Action

The primary target of 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine, also known as Bomedemstat, is the human enzyme lysine-specific demethylase-1 (LSD1 or KDM1A EC:1.14.99.66) . LSD1 is an oxidizing enzyme that mediates the demethylation of lysine 4 of histone H3 (H3K4), a process known as an epigenetic mark .

Mode of Action

Bomedemstat inhibits LSD1 in an irreversible manner . LSD1 coordinates with flavine adenine dinucleotide (FAD), a co-factor essential for the oxidative demethylation reaction . The first step in the catalytic reaction of LSD1 involves the abstraction of a hydride from the target methyl of the H3K4 sidechain N-methyl by the oxidized state of a non-covalently bound FAD prosthetic group at the LSD1 active site . This results in a stabilized methylene iminium ion, which is then hydrolyzed by a water molecule to give an unstable vicinal terminal hydroxyl amine . This rapidly decomposes to yield the demethylated lysine H3K4 molecule and formaldehyde .

Biochemical Pathways

The inhibition of LSD1 by Bomedemstat affects the demethylation of H3K4, a key process in the regulation of gene expression . The demethylation of H3K4 by LSD1 is generally associated with the repression of DNA transcription .

Result of Action

The inhibition of LSD1 by Bomedemstat and the subsequent changes in the methylation state of H3K4 can lead to alterations in gene expression . These changes at the molecular level can have significant downstream effects at the cellular level, potentially influencing cell differentiation, proliferation, and survival .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and isolate. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations, such as its high cost and the fact that it is not water soluble.

Zukünftige Richtungen

There are several potential future directions for 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine. One potential direction is to use it as a tool for studying the structure and function of proteins. Additionally, it could be used to study the effects of gene expression on cellular processes. It could also be used to develop new drugs and therapies, as well as to study the effects of environmental toxins on human health. Finally, it could be used to study the effects of mutations on gene expression.

Synthesemethoden

9-Cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine can be synthesized through a reaction of 2-fluorobenzaldehyde with cyclopropylchloride in the presence of a base. This reaction produces a mixture of isomers which can be separated by chromatography.

Wissenschaftliche Forschungsanwendungen

9-Cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine is used in a variety of scientific research applications. It has been used as a ligand for binding to DNA and RNA, as a substrate for enzymatic reactions, and as an inhibitor of enzymes. It has also been used as a fluorescent probe for studying enzyme-substrate interactions.

Eigenschaften

IUPAC Name |

9-cyclopropyl-N-[(2-fluorophenyl)methyl]purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5/c16-12-4-2-1-3-10(12)7-17-14-13-15(19-8-18-14)21(9-20-13)11-5-6-11/h1-4,8-9,11H,5-7H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTYQVNXTJHGOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(4-fluorophenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6442975.png)

![4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6442980.png)

![4-methyl-2-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B6442991.png)

![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443003.png)

![6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one](/img/structure/B6443014.png)

![4-methyl-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6443019.png)

![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B6443030.png)

![2-cyclopropyl-4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443035.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443039.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443043.png)

![2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole](/img/structure/B6443051.png)

![8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443068.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443074.png)